2,2-Difluoroethyl acetate

Description

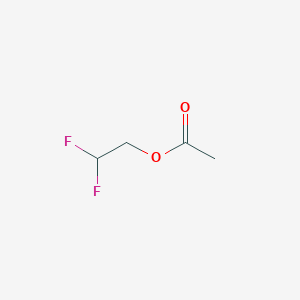

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoroethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O2/c1-3(7)8-2-4(5)6/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJLHSIZFYNAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165789 | |

| Record name | 2,2-Difluoroethylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1550-44-3 | |

| Record name | 2,2-Difluoroethylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001550443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Difluoroethylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoroethyl Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2-Difluoroethyl acetate chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 2,2-Difluoroethyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

2,2-Difluoroethyl acetate is a fluorinated organic compound with growing significance in the chemical and pharmaceutical industries. Its unique physicochemical properties, stemming from the presence of the gem-difluoroethyl moiety, make it a valuable solvent and a key building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, reactivity, and applications of 2,2-difluoroethyl acetate, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

2,2-Difluoroethyl acetate is a colorless liquid with a fruity odor. The presence of two fluorine atoms on the ethyl group significantly influences its physical and chemical properties compared to its non-fluorinated analog, ethyl acetate.

Physical Properties

A summary of the key physical properties of 2,2-difluoroethyl acetate is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆F₂O₂ | [1] |

| Molecular Weight | 124.09 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 106 °C | [1] |

| Melting Point | -81 °C | [1] |

| Density | 1.17 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as ethers and alcohols. | [1] |

Spectral Data

The structural confirmation of 2,2-difluoroethyl acetate is achieved through various spectroscopic techniques.

The proton NMR spectrum of 2,2-difluoroethyl acetate is expected to show three distinct signals:

-

A singlet for the methyl protons of the acetate group.

-

A triplet of triplets for the methylene (B1212753) protons adjacent to the oxygen and the difluoromethyl group, due to coupling with the two fluorine atoms and the geminal proton.

-

A triplet for the methine proton of the difluoromethyl group, due to coupling with the two fluorine atoms.

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts are influenced by the electronegative fluorine and oxygen atoms.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C H₃-C(=O) | ~20 |

| CH₃-C (=O) | ~170 |

| -O-C H₂- | ~65 |

| -CH₂-C F₂H | ~113 (triplet due to C-F coupling) |

The IR spectrum of 2,2-difluoroethyl acetate exhibits characteristic absorption bands corresponding to its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | ~1750 | Strong |

| C-O (ester) | ~1240 | Strong |

| C-F | ~1100 | Strong |

The mass spectrum of 2,2-difluoroethyl acetate will show a molecular ion peak (M⁺) at m/z = 124. The fragmentation pattern is influenced by the ester functional group and the difluoroethyl moiety. Key fragments would likely arise from the loss of the ethoxy group, the acetyl group, and rearrangements involving the fluorine atoms.

Synthesis and Purification

2,2-Difluoroethyl acetate can be synthesized through the esterification of 2,2-difluoroethanol (B47519) with acetyl chloride.

Experimental Protocol: Synthesis of 2,2-Difluoroethyl Acetate

Materials:

-

2,2-Difluoroethanol

-

Acetyl chloride

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Water

Procedure: [2]

-

Dissolve 1.1 equivalents of acetyl chloride in dichloromethane.

-

Cool a solution of 1.0 equivalent of 2,2-difluoroethanol in a separate flask to 5°C.

-

Slowly add the acetyl chloride solution dropwise to the 2,2-difluoroethanol solution while maintaining the temperature at 5°C. The addition should take approximately 1.5 hours.

-

After the addition is complete, stir the reaction mixture at 5°C for another 1.5 hours.

-

Add 2.0 equivalents of triethylamine in four portions, with 1.5 hours of stirring between each addition.

-

Continue to stir the reaction at 5°C until the 2,2-difluoroethanol is completely consumed (monitor by TLC or GC).

-

Add water to the reaction mixture to wash and separate the phases.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude 2,2-difluoroethyl acetate.

Purification

The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield pure 2,2-difluoroethyl acetate.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of 2,2-difluoroethyl acetate.

References

An In-depth Technical Guide to 2,2-Difluoroethyl Acetate (CAS 1550-44-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoroethyl acetate (B1210297) (CAS Number 1550-44-3), a fluorinated organic compound, is a versatile building block and solvent with growing significance in the pharmaceutical, agrochemical, and material science sectors. Its unique physicochemical properties, imparted by the presence of two fluorine atoms, make it a valuable intermediate in the synthesis of complex molecules with enhanced biological activity and stability. This technical guide provides a comprehensive overview of 2,2-Difluoroethyl acetate, including its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data for characterization, and a discussion of its applications, particularly in the realm of drug discovery and development.

Chemical and Physical Properties

2,2-Difluoroethyl acetate is a colorless liquid with a characteristically pleasant odor.[1] The introduction of fluorine atoms significantly influences its physical and chemical properties compared to its non-fluorinated analog, ethyl acetate.

Table 1: Physicochemical Properties of 2,2-Difluoroethyl Acetate

| Property | Value | Source(s) |

| CAS Number | 1550-44-3 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C4H6F2O2 | [1][3][4][5][6][7][8] |

| Molecular Weight | 124.09 g/mol | [3][5][6][7][8] |

| Appearance | Colorless to pale yellow clear liquid | [9] |

| Odor | Pleasant | [1] |

| Boiling Point | 71.5 °C at 760 mmHg | [1][7][8] |

| Melting Point | -72 °C | [1] |

| Density | 1.135 g/cm³ | [1][7][8] |

| Flash Point | 22 °C | [1][7][8] |

| Refractive Index | 1.352 | [7][8] |

| Vapor Pressure | 322.306 mmHg at 25°C | [7][8] |

| Solubility | Miscible with water | [1] |

Spectroscopic Data for Characterization

Accurate characterization of 2,2-Difluoroethyl acetate is crucial for its use in synthesis. The following data provides key spectroscopic information for identification and purity assessment.

Table 2: Spectroscopic Data for 2,2-Difluoroethyl Acetate

| Technique | Data | Source(s) |

| ¹H NMR | A patent provides the following ¹H NMR data (CDCl₃): δ 5.94 (tt, 1H, J=3.9 Hz, 55.1 Hz), 4.27 (dt, 2H, J=4.0 Hz, 13.7 Hz), 2.14 (s, 3H). | [10] |

| ¹⁹F NMR | The same patent reports the ¹⁹F NMR data (CDCl₃): δ -126.24 (td, J=13.7 Hz, 55.1 Hz). | [10] |

| IR Spectrum | An FTIR spectrum is available and can be viewed on SpectraBase. | [2][3] |

| Mass Spectrum | Mass spectrometry data (GC-MS) for the isomeric compound ethyl difluoroacetate (B1230586) is available on PubChem, which may provide some comparative insights. A direct mass spectrum for 2,2-difluoroethyl acetate is not readily available in the initial search results. | [11] |

Experimental Protocols for Synthesis

There are two primary and well-documented methods for the synthesis of 2,2-Difluoroethyl acetate. Both methods offer high yields and purity.

Synthesis from 2,2-Difluoroethanol (B47519) and Acetyl Chloride

This method involves the esterification of 2,2-difluoroethanol with acetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

Dissolve 86.35 g (1.1 mol) of acetyl chloride in 100 mL of dichloromethane (B109758) to prepare a solution.

-

In a separate reaction vessel, cool 82 g (1 mol) of 2,2-difluoroethanol to 5 °C.

-

Slowly add the acetyl chloride solution dropwise to the cooled 2,2-difluoroethanol over a period of 1.5 hours, maintaining the temperature at 5 °C.

-

After the addition is complete, continue stirring the mixture at 5 °C for an additional 1.5 hours.

-

Add 202.38 g (2 mol) of triethylamine (B128534) in four portions, with 1.5 hours of stirring between each addition, to act as an acid scavenger.

-

Maintain the reaction at 5 °C until the complete consumption of 2,2-difluoroethanol is confirmed (e.g., by GC analysis).

-

Upon completion, add 200 mL of water to the reaction mixture, and perform a liquid-liquid extraction.

-

Separate the organic phase, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to obtain 2,2-Difluoroethyl acetate.

This protocol has been reported to yield 123.14 g of 2,2-Difluoroethyl acetate (99.23% yield) with a purity of 99.6%.[5]

Diagram 1: Experimental Workflow for Synthesis from 2,2-Difluoroethanol

Caption: Workflow for the synthesis of 2,2-Difluoroethyl acetate from 2,2-Difluoroethanol.

Synthesis from 2,2-Difluoro-1-chloroethane and Potassium Acetate

This method utilizes a nucleophilic substitution reaction where potassium acetate displaces the chloride from 2,2-difluoro-1-chloroethane.

Experimental Protocol:

-

Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a dry ice condenser.

-

Charge the flask with 148 g (1.475 mol) of potassium acetate and 300 mL of dimethyl sulfoxide (B87167) (DMSO).

-

Heat the mixture to 120 °C.

-

Prepare a solution of 100 g (0.983 mol) of 2,2-difluoro-1-chloroethane in 100 mL of DMSO.

-

Add the 2,2-difluoro-1-chloroethane solution dropwise to the heated potassium acetate mixture over 1 hour.

-

After the addition, stir the reaction mixture at 120 °C for an additional 1.5 hours.

-

Cool the reaction mixture to room temperature.

-

Monitor the reaction for the complete conversion of 2,2-difluoro-1-chloroethane using gas chromatography.

-

Upon completion, isolate the desired 2,2-difluoroethyl acetate by distillation.

This method has been reported to yield the product in 90.8%.[10]

Diagram 2: Experimental Workflow for Synthesis from 2,2-Difluoro-1-chloroethane

Caption: Workflow for the synthesis of 2,2-Difluoroethyl acetate from 2,2-Difluoro-1-chloroethane.

Applications in Drug Development and Agrochemicals

The incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity.[1] 2,2-Difluoroethyl acetate serves as a key intermediate for introducing the 2,2-difluoroethoxy moiety into target molecules.

While specific blockbuster drugs synthesized directly from 2,2-difluoroethyl acetate are not prominently disclosed in publicly available literature, its precursor, 2,2-difluoroethanol, is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[10] 2,2-Difluoroethyl acetate can be readily hydrolyzed to provide 2,2-difluoroethanol, making it a stable and convenient source for this important building block.

The difluoromethyl group is a key component in a number of modern agrochemicals, such as the fungicide benzovindiflupyr (B602336) and the insecticide flupyradifurone.[12] The synthesis of these complex molecules often involves the use of fluorinated building blocks derived from precursors like 2,2-difluoroethanol.

In the context of drug discovery, the 2,2-difluoroethyl group can serve as a bioisostere for other chemical groups, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. For instance, the replacement of a metabolically labile ethoxy group with a 2,2-difluoroethoxy group can block oxidative metabolism at that position, thereby increasing the drug's half-life.

Although a specific signaling pathway directly modulated by a drug synthesized from 2,2-difluoroethyl acetate cannot be definitively illustrated without a concrete drug example, we can conceptualize the general role of such a building block in the development of a hypothetical kinase inhibitor.

References

- 1. innospk.com [innospk.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 2,2-Difluoroethylacetate | C4H6F2O2 | CID 137074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Difluoroethyl Acetate - Safety Data Sheet [chemicalbook.com]

- 5. 2,2-Difluoroethyl Acetate synthesis - chemicalbook [chemicalbook.com]

- 6. 2,2-Difluoroethyl Acetate | 1550-44-3 [chemicalbook.com]

- 7. 2,2-DIFLUOROETHYL ACETATE | CAS#:1550-44-3 | Chemsrc [chemsrc.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]

- 11. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

Synthesis of 2,2-Difluoroethyl acetate

An In-depth Technical Guide to the Synthesis of 2,2-Difluoroethyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethyl acetate is a valuable fluorinated organic compound with applications as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique properties, derived from the presence of the difluoromethyl group, make it a compound of interest in medicinal chemistry and materials science. This technical guide provides a detailed overview of the primary synthetic routes to 2,2-Difluoroethyl acetate, complete with experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of 2,2-Difluoroethyl acetate is predominantly achieved through two reliable and high-yielding strategies:

-

Esterification of 2,2-Difluoroethanol (B47519): This classic approach involves the reaction of 2,2-Difluoroethanol with an acetylating agent.

-

Nucleophilic Substitution: This method utilizes a 2,2-difluoroethyl halide, which undergoes substitution with an acetate salt.

This guide will elaborate on the experimental details for each of these core strategies.

Route 1: Esterification of 2,2-Difluoroethanol

This synthetic route is a straightforward esterification that leverages the commercially available 2,2-Difluoroethanol. The most common acetylating agent for this transformation is acetyl chloride, which requires a base to neutralize the HCl byproduct.

Reaction Pathway: Esterification

Caption: Reaction scheme for the synthesis of 2,2-Difluoroethyl Acetate via esterification.

Experimental Protocol: Using Acetyl Chloride

This protocol is adapted from patent literature, which reports a high yield and purity.[3]

1. Preparation of Acetyl Chloride Solution:

-

Dissolve 86.35 g (1.1 mol) of acetyl chloride in 100 mL of dichloromethane (B109758) in a suitable reaction vessel.

2. Reaction Setup:

-

In a separate flask equipped with a dropping funnel and a stirrer, charge 82 g (1 mol) of 2,2-difluoroethanol.

-

Cool the flask containing 2,2-difluoroethanol to 5°C using an ice bath.

3. Acylation:

-

Slowly add the dichloromethane solution of acetyl chloride dropwise to the cooled 2,2-difluoroethanol over a period of 1.5 hours, maintaining the temperature at 5°C.

-

After the addition is complete, continue stirring the mixture at 5°C for an additional 1.5 hours.

4. Neutralization:

-

Add 202.38 g (2 mol) of triethylamine in four separate batches. Stir the reaction mixture for 1.5 hours between each addition while maintaining the temperature at 5°C.

5. Reaction Completion and Work-up:

-

Monitor the reaction by a suitable method (e.g., GC, TLC) until the 2,2-difluoroethanol is completely consumed.

-

Add 200 mL of water to the reaction mixture to wash and separate the phases.

-

Collect the organic phase.

6. Purification:

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the final product.

Data Summary: Esterification Route

| Parameter | Value | Reference |

| Reactants | ||

| 2,2-Difluoroethanol | 1.0 mol (82 g) | [3] |

| Acetyl Chloride | 1.1 mol (86.35 g) | [3] |

| Triethylamine | 2.0 mol (202.38 g) | [3] |

| Dichloromethane | 100 mL | [3] |

| Reaction Conditions | ||

| Temperature | 5°C | [3] |

| Reaction Time | ~3 hours (post-addition) | [3] |

| Results | ||

| Product Yield | 99.23% (123.14 g) | [3] |

| Product Purity | 99.6% | [3] |

Route 2: Nucleophilic Substitution

This alternative and robust method involves the reaction of an acetate salt with 1-chloro-2,2-difluoroethane. This approach avoids the use of potentially corrosive acetyl chloride.

Reaction Pathway: Nucleophilic Substitution

Caption: Reaction scheme for the synthesis of 2,2-Difluoroethyl Acetate via nucleophilic substitution.

Experimental Protocol: From 1-Chloro-2,2-difluoroethane

This protocol is based on a patented process for the preparation of 2,2-difluoroethanol, where 2,2-difluoroethyl acetate is a key intermediate.[4][5][6]

1. Reaction Setup:

-

Charge a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser with 148 g (1.475 mol) of potassium acetate and 300 mL of dimethyl sulfoxide (B87167) (DMSO).

-

Heat the mixture to 120°C.

2. Addition of Alkyl Halide:

-

Prepare a mixture of 100 g (0.983 mol) of 2,2-difluoro-1-chloroethane in 100 mL of dimethyl sulfoxide.

-

Add this mixture dropwise to the heated potassium acetate solution over a period of 1 hour.

3. Reaction Completion:

-

After the addition is complete, stir the reaction mixture at 120°C for an additional 1.5 hours.

-

Monitor the reaction for the complete conversion of 2,2-difluoro-1-chloroethane using gas chromatography.

-

Once complete, cool the reaction mixture to room temperature.

4. Purification:

Data Summary: Nucleophilic Substitution Route

| Parameter | Value | Reference |

| Reactants | ||

| 1-Chloro-2,2-difluoroethane | 0.983 mol (100 g) | [4][5] |

| Potassium Acetate | 1.475 mol (148 g) | [4][5] |

| Dimethyl Sulfoxide (DMSO) | 400 mL (total) | [4][5] |

| Reaction Conditions | ||

| Temperature | 120°C | [4][5] |

| Reaction Time | 2.5 hours | [4][5] |

| Results | ||

| Product Yield | 90.8% | [4][5] |

| Product Purity | Not specified, isolated by distillation | [4][5] |

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to both synthetic routes, from reaction setup to final product isolation.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,2-Difluoroethyl Acetate synthesis - chemicalbook [chemicalbook.com]

- 4. KR20140048983A - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]

- 5. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]

- 6. WO2013010985A1 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,2-Difluoroethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 2,2-Difluoroethyl acetate (B1210297) (CAS No. 1550-44-3). This fluorinated ester is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document consolidates key data, presents detailed experimental protocols, and offers a visual representation of its molecular architecture to support research and development activities.

Molecular Structure and Properties

2,2-Difluoroethyl acetate is a colorless liquid with the molecular formula C4H6F2O2. Its structure features an acetate group linked to a difluoroethyl moiety. The presence of the two fluorine atoms on the ethyl group significantly influences the compound's chemical and physical properties.

Molecular Structure

Caption: Molecular Structure of 2,2-Difluoroethyl Acetate.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2-Difluoroethyl acetate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H6F2O2 | |

| Molecular Weight | 124.09 g/mol | |

| CAS Number | 1550-44-3 | |

| Appearance | Colorless liquid | |

| Boiling Point | 106-107 °C | |

| Melting Point | -26 °C | |

| Density | 1.21 g/cm³ at 25 °C | |

| Refractive Index (nD20) | 1.354 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,2-Difluoroethyl acetate. Below is a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| ¹H NMR | 5.94 | tt | JHF = 55.1 Hz, JHH = 3.9 Hz | -CHF2 | [1] |

| 4.27 | dt | JHH = 13.7 Hz, JHF = 4.0 Hz | -OCH2- | [1] | |

| 2.14 | s | - | -C(O)CH3 | [1] | |

| ¹⁹F NMR | -126.24 | td | JHF = 55.1 Hz, JHF = 13.7 Hz | -CHF2 | [1] |

| ¹³C NMR (Predicted) | ~170 | s | - | C=O | |

| ~113 | t | JCF ≈ 240 Hz | CHF2 | ||

| ~63 | t | JCF ≈ 25 Hz | OCH2 | ||

| ~20 | s | - | CH3 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 2,2-Difluoroethyl acetate is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2950-3000 | C-H stretch (alkane) |

| ~1745 | C=O stretch (ester) |

| ~1240 | C-O stretch (ester) |

| ~1050-1150 | C-F stretch |

Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum of 2,2-Difluoroethyl acetate is expected to exhibit a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 124 | [M]⁺ |

| 81 | [M - OCH3]⁺ |

| 65 | [CHF2CH2O]⁺ |

| 51 | [CHF2]⁺ |

| 43 | [CH3CO]⁺ (base peak) |

Experimental Protocols

Synthesis of 2,2-Difluoroethyl Acetate

Method 1: From 2,2-Difluoroethanol (B47519) and Acetyl Chloride

This protocol describes the synthesis of 2,2-Difluoroethyl acetate via the esterification of 2,2-difluoroethanol with acetyl chloride.

Caption: Synthesis workflow for 2,2-Difluoroethyl Acetate.

Procedure:

-

To a solution of 2,2-difluoroethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane, cooled in an ice bath, add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to afford 2,2-difluoroethyl acetate.

Method 2: From Potassium Acetate and 2,2-Difluoro-1-chloroethane

This method involves the nucleophilic substitution of chloride by acetate.[1]

Procedure:

-

A mixture of potassium acetate (1.5 eq) in dimethyl sulfoxide (B87167) (DMSO) is heated to 120 °C.[1]

-

A solution of 2,2-difluoro-1-chloroethane (1.0 eq) in DMSO is added dropwise to the heated mixture.[1]

-

The reaction mixture is stirred at 120 °C for 1.5 hours.[1]

-

After cooling to room temperature, the product is isolated by distillation.[1]

Logical Relationships in Characterization

The structural elucidation of 2,2-Difluoroethyl acetate relies on the combined interpretation of various spectroscopic techniques.

Caption: Logical flow for structural characterization.

Safety Information

2,2-Difluoroethyl acetate is a flammable liquid and vapor. It may cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide provides essential information on 2,2-Difluoroethyl acetate for professionals in research and drug development. The compiled data on its properties, along with detailed experimental protocols and spectroscopic information, serves as a valuable resource for the synthesis, characterization, and application of this important fluorinated building block.

References

Spectroscopic Data of 2,2-Difluoroethyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Difluoroethyl acetate (B1210297) (CAS No. 1550-44-3), a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. This document presents key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 2,2-Difluoroethyl acetate, facilitating easy comparison and reference.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.88 | Triplet of triplets (tt) | JHF = 54.0, JHH = 4.0 | -CHF₂ |

| 4.25 | Triplet (t) | JHH = 4.0 | -OCH₂- |

| 2.10 | Singlet (s) | - | CH₃-C(=O)- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 101 MHz

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constant (J) Hz | Assignment |

| 169.8 | Singlet (s) | - | C =O |

| 112.5 | Triplet (t) | JCF = 242.0 | -C HF₂ |

| 65.1 | Triplet (t) | JCCF = 26.0 | -OC H₂- |

| 20.6 | Singlet (s) | - | C H₃-C(=O)- |

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 376 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -124.5 | Triplet (t) | JFH = 54.0 | -CF ₂H |

Infrared (IR) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2990 | Medium | C-H stretch (alkane) |

| 1750 | Strong | C=O stretch (ester) |

| 1375 | Medium | C-H bend (methyl) |

| 1230 | Strong | C-O stretch (ester) |

| 1050 | Strong | C-F stretch |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 124 | 5 | [M]⁺ (Molecular Ion) |

| 81 | 100 | [M - CH₃CO]⁺ |

| 63 | 15 | [CHF₂CH₂]⁺ |

| 51 | 95 | [CHF₂]⁺ |

| 43 | 80 | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation: Approximately 10-20 mg of 2,2-Difluoroethyl acetate was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 16 ppm.

-

Acquisition Time: 2.0 s.

-

Relaxation Delay: 1.0 s.

-

Number of Scans: 16.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 250 ppm.

-

Acquisition Time: 1.0 s.

-

Relaxation Delay: 2.0 s.

-

Number of Scans: 1024.

-

Temperature: 298 K.

¹⁹F NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 200 ppm.

-

Acquisition Time: 1.0 s.

-

Relaxation Delay: 2.0 s.

-

Number of Scans: 64.

-

Temperature: 298 K.

-

Reference: External CFCl₃ at 0.0 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

A background spectrum of the clean, empty ATR crystal was recorded.

-

A small drop of neat 2,2-Difluoroethyl acetate was placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

The sample spectrum was recorded over the range of 4000-400 cm⁻¹.

-

A total of 32 scans were co-added at a resolution of 4 cm⁻¹.

-

The final spectrum was presented in transmittance mode.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (split ratio 50:1).

-

Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 200 °C.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-300.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of 2,2-Difluoroethyl acetate is depicted in the following diagram.

Caption: Workflow for the spectroscopic analysis of 2,2-Difluoroethyl acetate.

Technical Guide: Physicochemical Properties of 2,2-Difluoroethyl Acetate

This guide provides an in-depth overview of the boiling point and density of 2,2-Difluoroethyl acetate (B1210297) (CAS No. 1550-44-3), a fluorinated ester with applications as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The document consolidates key data and outlines experimental methodologies for its synthesis.

Physicochemical Data

The boiling point and density of 2,2-Difluoroethyl acetate have been reported with some variability across different sources. This variation can be attributed to differences in experimental conditions and measurement purity. A summary of the reported values is presented below.

| Property | Value | Source |

| Boiling Point | 53-54 °C | [1] |

| 67 °C | [4] | |

| 71.5 °C (at 760 mmHg) | [4][5] | |

| 105 °C | [3] | |

| 106 °C | [2] | |

| Density | 1.135 g/cm³ | [4][5] |

| 1.17 g/cm³ | [1] | |

| 1.203 g/cm³ | [3] | |

| 1.21 g/cm³ | [2] |

Experimental Protocols: Synthesis

Detailed experimental protocols for the determination of boiling point and density are not extensively described in the literature, as they typically follow standard analytical procedures. However, several synthesis routes for 2,2-Difluoroethyl acetate have been documented.

1. Synthesis from 2,2-Difluoro-1-chloroethane and Potassium Acetate

This method involves the nucleophilic substitution of chloride by acetate.

-

Apparatus: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice condenser.

-

Procedure:

-

Potassium acetate (1.475 mol) and 300 ml of dimethyl sulfoxide (B87167) (DMSO) are added to the flask and heated to 120 °C.[6]

-

A mixture of 2,2-difluoro-1-chloroethane (0.983 mol) in 100 ml of DMSO is added dropwise over the course of one hour.[6][7]

-

The reaction mixture is stirred at 120 °C for an additional 1.5 hours.[6][7]

-

The final product, 2,2-difluoroethyl acetate, is isolated via distillation. The reported yield is 90.8%.[6][7]

-

2. Synthesis via Direct Fluorination of Ethyl Acetate

An alternative preparation involves the direct fluorination of ethyl acetate.

-

Procedure: This method involves reacting ethyl acetate with a fluorinating agent. Examples of such agents include carbon tetrachloride and ammonium (B1175870) bifluoride. The reaction is carried out at an appropriate temperature and under suitable reaction conditions to yield 2,2-Difluoroethyl acetate.[1]

Visualizations

Experimental Workflow: Synthesis of 2,2-Difluoroethyl Acetate

The following diagram illustrates the key steps in the synthesis of 2,2-Difluoroethyl acetate from 2,2-difluoro-1-chloroethane and potassium acetate.

Caption: Workflow for the synthesis of 2,2-Difluoroethyl Acetate.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,2-Difluoroethyl Acetate CAS#: 1550-44-3 [m.chemicalbook.com]

- 4. 1550-44-3 2,2-Difluoroethyl acetate|Lithium battery additives|Products [codchem.com]

- 5. echemi.com [echemi.com]

- 6. KR20140048983A - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]

- 7. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2,2-Difluoroethyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Difluoroethyl acetate (B1210297) (CAS No. 1550-44-3), a versatile fluorinated solvent and chemical intermediate. The document compiles key physicochemical properties and discusses its qualitative solubility in organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this guide presents a detailed, standard experimental protocol for determining equilibrium solubility via the isothermal shake-flask method. This enables research and drug development professionals to generate precise solubility data tailored to their specific applications. Visual aids in the form of Graphviz diagrams are provided to illustrate the experimental workflow and the fundamental principles governing solubility.

Introduction to 2,2-Difluoroethyl Acetate

2,2-Difluoroethyl acetate is a colorless liquid with a pleasant, fruity odor, recognized for its unique properties and applications across various industries.[1] As a fluorinated compound, it serves as a valuable solvent in organic synthesis and formulation processes, capable of dissolving a wide range of substances.[1] Its utility extends to being a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of fluorine atoms in its structure enhances the stability of formulations, making it a preferred choice in applications that demand high-performance solvents.[1] Understanding its solubility profile is crucial for its effective application in chemical manufacturing, materials science, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2-Difluoroethyl acetate is presented in Table 1. These properties are essential for understanding its behavior as a solvent.

Table 1: Physicochemical Properties of 2,2-Difluoroethyl Acetate

| Property | Value | Reference(s) |

| CAS Number | 1550-44-3 | [2][3][4][5] |

| Molecular Formula | C₄H₆F₂O₂ | [2][3][4][5] |

| Molecular Weight | 124.09 g/mol | [2][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 106 °C (lit.) | [1][5] |

| Density | 1.135 - 1.21 g/cm³ | [1][5] |

| Refractive Index | n20D 1.35 | [1] |

| Flash Point | 51 °C (lit.) | [5] |

| Vapor Pressure | 322.306 mmHg at 25°C | [5] |

Solubility Profile

Qualitative Solubility Summary

2,2-Difluoroethyl acetate is described as being soluble in organic solvents such as ethers and alcohols. Its effectiveness as a solvent in organic synthesis is attributed to its ability to dissolve a wide array of organic compounds.[1] The principle of "like dissolves like" suggests that its solubility will be highest in solvents with similar polarity. As an ester with fluorine substitution, it possesses moderate polarity.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., g/100 mL or miscibility percentages) for 2,2-Difluoroethyl acetate in common organic solvents. For researchers requiring precise measurements, experimental determination is necessary. Table 2 is provided as a template for recording experimentally determined solubility data at a specified temperature.

Table 2: Experimentally Determined Solubility of 2,2-Difluoroethyl Acetate in Various Organic Solvents at [Specify Temperature]

| Organic Solvent | Solvent Class | Solubility ( g/100 mL) | Miscibility | Notes |

| Methanol | Polar Protic | Data to be determined | Data to be determined | |

| Ethanol | Polar Protic | Data to be determined | Data to be determined | |

| Isopropanol | Polar Protic | Data to be determined | Data to be determined | |

| Acetone (B3395972) | Polar Aprotic | Data to be determined | Data to be determined | |

| Acetonitrile | Polar Aprotic | Data to be determined | Data to be determined | |

| Tetrahydrofuran (THF) | Polar Aprotic | Data to be determined | Data to be determined | |

| Ethyl Acetate | Polar Aprotic | Data to be determined | Data to be determined | |

| Dichloromethane (DCM) | Polar Aprotic | Data to be determined | Data to be determined | |

| Toluene | Nonpolar | Data to be determined | Data to be determined | |

| Hexane | Nonpolar | Data to be determined | Data to be determined | |

| Diethyl Ether | Nonpolar | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the thermodynamic equilibrium solubility of a liquid in a solvent is the isothermal shake-flask method .[6] This procedure involves creating a saturated solution and measuring the concentration of the solute after equilibrium has been reached.

Materials and Equipment

-

Solute: 2,2-Difluoroethyl acetate (high purity)

-

Solvents: High-purity organic solvents of interest

-

Apparatus:

-

Analytical balance

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Temperature-controlled incubator, shaker, or water bath

-

Pipettes and syringes

-

Syringe filters (e.g., 0.22 µm PTFE) to separate undissolved solute

-

Gas chromatograph (GC) with a suitable detector (e.g., FID) or other quantitative analytical instrument (e.g., HPLC, NMR)

-

Volumetric flasks and appropriate glassware for preparing standards

-

Procedure

-

Preparation of Standards: Prepare a series of calibration standards by accurately weighing and dissolving known amounts of 2,2-Difluoroethyl acetate in the chosen solvent. Analyze these standards using the chosen analytical method (e.g., GC) to create a calibration curve.

-

Sample Preparation: Add an excess amount of 2,2-Difluoroethyl acetate (solute) to a known volume or mass of the organic solvent in a sealed vial. The presence of a separate, undissolved phase of the solute should be visible.

-

Equilibration: Place the sealed vials in a temperature-controlled shaker or bath set to the desired experimental temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to ensure equilibrium is reached.[7] The time required can vary but is often between 24 and 72 hours.[6][8] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[8]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for several hours to allow the undissolved solute to settle.

-

Sampling: Carefully withdraw a sample from the clear, supernatant (solvent-rich) phase using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved microdroplets or particulates.[7]

-

Analysis: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using the validated analytical method (e.g., GC) to determine the concentration of 2,2-Difluoroethyl acetate.

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility of 2,2-Difluoroethyl acetate in the solvent. The result is typically expressed in g/100 mL or mol/L.[9] Perform the experiment in triplicate to ensure reproducibility.[10]

Caption: Experimental workflow for determining equilibrium solubility.

Logical Relationships in Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" is a fundamental guideline: polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[11]

2,2-Difluoroethyl acetate contains a polar ester group (-COO-) and polar carbon-fluorine bonds (C-F). However, it also has nonpolar ethyl and acetyl groups. This combination gives it an intermediate polarity, allowing it to dissolve a range of substances. Its miscibility with other organic solvents can be predicted based on their relative polarities. It is expected to be highly miscible with polar aprotic solvents (like acetone and ethyl acetate) and polar protic solvents (like ethanol) but may show lower miscibility with highly nonpolar solvents (like hexane).

Caption: Principle of "like dissolves like" for solubility prediction.

Conclusion

While 2,2-Difluoroethyl acetate is established as a versatile solvent for a wide range of organic compounds, publicly available quantitative data on its solubility in specific organic solvents is lacking. This guide addresses this gap by providing a detailed experimental protocol based on the standard isothermal shake-flask method, empowering researchers to generate the precise data required for their work. The physicochemical properties and qualitative solubility information compiled herein serve as a valuable foundation for its application in research, development, and industrial processes. By following the outlined procedures, scientists can accurately characterize the solubility profile of 2,2-Difluoroethyl acetate, enabling optimized use in formulations and synthetic chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 2,2-Difluoroethyl acetate [webbook.nist.gov]

- 4. 2,2-Difluoroethylacetate | C4H6F2O2 | CID 137074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2-Difluoroethyl Acetate - Safety Data Sheet [chemicalbook.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. who.int [who.int]

- 9. Solubility - Wikipedia [en.wikipedia.org]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

2,2-Difluoroethyl Acetate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethyl acetate (B1210297) is a fluorinated organic compound increasingly utilized as a solvent and building block in pharmaceutical and agrochemical research and development. Its unique physicochemical properties, imparted by the presence of fluorine atoms, make it a valuable reagent. However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth overview of the safety, handling, and emergency procedures for 2,2-Difluoroethyl acetate, intended for use by trained professionals in a laboratory setting.

Physicochemical and Toxicological Properties

A clear understanding of the intrinsic properties of 2,2-Difluoroethyl acetate is the foundation of a robust safety plan. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Chemical Formula | C₄H₆F₂O₂ | [1] |

| Molecular Weight | 124.09 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 106 °C (223 °F) | [2] |

| Flash Point | 22 °C (71.6 °F) | |

| Density | 1.135 - 1.21 g/cm³ | [2] |

| Vapor Pressure | 322.306 mmHg at 25°C | |

| Solubility | Soluble in organic solvents such as ethers and alcohols. | [3] |

| GHS Hazard Classification | Flammable Liquid, Category 2; Skin Irritation, Category 2; Eye Irritation, Category 2A; Specific target organ toxicity — single exposure, Category 3 (Respiratory tract irritation) | [4][5] |

Hazard Identification and Risk Assessment

2,2-Difluoroethyl acetate is classified as a highly flammable liquid and vapor, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4][5] A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Flammability Hazards

With a flash point of 22°C, 2,2-Difluoroethyl acetate can form flammable vapor-air mixtures at or near room temperature. Vapors are heavier than air and may travel to a source of ignition and flash back. All work should be conducted in a chemical fume hood, away from open flames, sparks, and other ignition sources.[4] Electrical equipment should be explosion-proof.[6]

Health Hazards

-

Skin Irritation: Causes skin irritation.[4] Prolonged or repeated contact may lead to dermatitis.

-

Eye Irritation: Causes serious eye irritation.[4] Contact can result in redness, pain, and potential damage to the eye.

-

Respiratory Irritation: May cause respiratory tract irritation if vapors are inhaled.[7]

-

Ingestion: While specific data is limited, ingestion is expected to be harmful. Do not ingest.[8]

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial for minimizing exposure risk.

Engineering Controls

-

All work with 2,2-Difluoroethyl acetate must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[9]

-

Ensure adequate ventilation in storage areas.[7]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[10] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's compatibility chart for breakthrough times. Double-gloving is recommended for extended operations.[9]

-

Body Protection: A flame-resistant lab coat must be worn at all times. For larger quantities or tasks with a high splash potential, a chemical-resistant apron is also recommended.[9]

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

-

Ground and bond containers when transferring material to prevent static discharge.[4]

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4]

-

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill and Leak Procedures

-

Small Spills: Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, properly labeled container for disposal.[6] Use non-sparking tools.[7]

-

Large Spills: Evacuate the laboratory and restrict access. Contact your institution's emergency response team.[9]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂).[4]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air.[6] Hazardous combustion products include carbon oxides and hydrogen fluoride.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Waste Disposal

Dispose of 2,2-Difluoroethyl acetate and contaminated materials in accordance with all applicable federal, state, and local regulations.[4] Waste should be handled by a licensed waste disposal company. Do not dispose of down the drain.

Experimental Protocols for Safety Assessment

The hazard classifications for 2,2-Difluoroethyl acetate are determined through standardized experimental protocols. Below are summaries of the methodologies for key safety endpoints.

Flash Point Determination (ASTM D93)

The flash point of 2,2-Difluoroethyl acetate is determined using the Pensky-Martens closed-cup tester according to ASTM D93.[2][6]

-

Principle: A sample of the liquid is heated in a closed cup at a controlled rate with constant stirring. An ignition source is periodically directed into the cup. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[6]

-

Apparatus: Pensky-Martens closed-cup tester, which includes a test cup, a lid with a shutter mechanism for introducing the ignition source, a stirrer, and a temperature measuring device.[11]

-

Procedure (Abbreviated):

-

The test cup is filled with the sample to a specified level.

-

The lid is placed on the cup, and the apparatus is assembled.

-

The sample is heated at a slow, constant rate while being continuously stirred.[11]

-

At regular temperature intervals, the stirring is stopped, and the ignition source is applied by opening the shutter.

-

The test is continued until a flash is observed. The temperature at which this occurs is recorded as the flash point.[12]

-

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential for a substance to cause reversible or irreversible skin damage.[4][13]

-

Principle: The test substance is applied in a single dose to the skin of an experimental animal (typically an albino rabbit). The degree of irritation is evaluated at specified intervals.[13]

-

Procedure (Abbreviated):

-

Healthy, young adult albino rabbits are used. The fur on the back of the animal is clipped approximately 24 hours before the test.[5]

-

A dose of 0.5 mL of the liquid is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[13]

-

The exposure period is typically 4 hours.[13]

-

After exposure, the patch is removed, and the skin is gently cleaned.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[9]

-

The reactions are scored according to a standardized grading system. The reversibility of the effects is observed for up to 14 days.[9]

-

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.[4][8]

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The other eye serves as an untreated control.[8]

-

Procedure (Abbreviated):

-

Healthy, young adult albino rabbits with no pre-existing eye defects are used.[10]

-

A single dose of 0.1 mL of the liquid is instilled into the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball. The lids are then held together for about one second.[7]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[8]

-

The cornea, iris, and conjunctivae are evaluated and scored for opacity, inflammation, redness, and swelling according to a standardized scoring system.[14]

-

The reversibility of any observed lesions is assessed over a period of up to 21 days.[14]

-

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of 2,2-Difluoroethyl acetate in a research laboratory setting.

References

- 1. store.astm.org [store.astm.org]

- 2. precisionlubrication.com [precisionlubrication.com]

- 3. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 4. oecd.org [oecd.org]

- 5. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 6. store.astm.org [store.astm.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 12. delltech.com [delltech.com]

- 13. oecd.org [oecd.org]

- 14. nucro-technics.com [nucro-technics.com]

An In-depth Technical Guide to 2,2-Difluoroethyl Acetate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoroethyl acetate (B1210297) (CAS No. 1550-44-3) is a fluorinated organic compound that has emerged as a significant building block and solvent in various scientific and industrial fields. Its unique physicochemical properties, conferred by the geminal fluorine atoms, make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the discovery and history of 2,2-difluoroethyl acetate, its key physical and chemical properties, detailed experimental protocols for its synthesis, and its diverse applications, with a particular focus on its role in drug development.

Introduction and Historical Context

While the precise date and discoverer of the first synthesis of 2,2-difluoroethyl acetate are not well-documented in readily available literature, its development can be situated within the broader history of organofluorine chemistry. The introduction of fluorine into organic molecules has long been a strategy to modulate their chemical and biological properties. Early work in the field of organofluorine chemistry, such as the halogen exchange reactions developed by Frédéric Swarts in 1892, laid the groundwork for the synthesis of a wide array of fluorinated compounds.[1][2][3] The unique properties of the difluoromethylene group (CF2), a bioisostere for carbonyl or ether oxygen functionalities, have made it an attractive moiety in medicinal chemistry, driving the development of synthetic methods for compounds like 2,2-difluoroethyl acetate.[4][5]

Physicochemical Properties

2,2-Difluoroethyl acetate is a colorless to almost colorless, clear liquid with a characteristic fruity odor.[6] Its key physical and chemical properties are summarized in the table below. The presence of the two fluorine atoms significantly influences its boiling point, density, and solvent characteristics compared to its non-fluorinated analog, ethyl acetate.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆F₂O₂ | [6][7] |

| Molecular Weight | 124.09 g/mol | [6][7][8] |

| CAS Number | 1550-44-3 | [6][7] |

| Appearance | Colorless to almost colorless clear liquid | [6] |

| Boiling Point | 105-106 °C | [6] |

| Density | 1.203 - 1.21 g/cm³ | [6] |

| Flash Point | 22 °C | [9] |

| Refractive Index (n20D) | 1.352 | [6][9] |

| Solubility | Soluble in organic solvents such as ethers and alcohols |

Synthesis of 2,2-Difluoroethyl Acetate

Several synthetic routes to 2,2-difluoroethyl acetate have been reported. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The following sections detail two common laboratory-scale preparations.

Synthesis from 2,2-Difluoro-1-chloroethane and Potassium Acetate

This method involves the nucleophilic substitution of chloride by acetate. It is a robust method that provides a good yield of the desired product.

Experimental Protocol:

A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice condenser is charged with 148 g (1.475 mol) of potassium acetate in 300 ml of dimethyl sulfoxide and heated to 120 °C.[10] A mixture of 100 g (0.983 mol) of 2,2-difluoro-1-chloroethane in 100 ml of dimethyl sulfoxide is then added dropwise over 1 hour.[10] The reaction mixture is stirred at 120 °C for an additional 1.5 hours and then cooled to room temperature.[10] The progress of the reaction can be monitored by gas chromatography to confirm the complete conversion of 2,2-difluoro-1-chloroethane.[10] The desired 2,2-difluoroethyl acetate is then isolated by distillation, with a reported yield of 90.8%.[10]

Synthesis from 2,2-Difluoroethanol (B47519) and Acetyl Chloride

This method involves the esterification of 2,2-difluoroethanol with acetyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol:

Take 86.35g (1.1mol) of acetyl chloride and dissolve it in 100mL of dichloromethane to obtain a dichloromethane solution of acetyl chloride. Take 82g (1mol) of 2,2-difluoroethanol and lower the temperature to 5 °C. Slowly add the dichloromethane solution of acetyl chloride dropwise at 5 °C (the dripping time should be approximately 1.5 hours). After the addition is complete, stir the mixture at 5 °C for 1.5 hours. Then, add 202.38g (2mol) of triethylamine in 4 batches, stirring for 1.5 hours between each addition. After the addition of triethylamine is complete, maintain the reaction at 5 °C until the 2,2-difluoroethanol is completely reacted. Add 200 mL of water to wash and separate the phases. The obtained organic phase is dried over anhydrous magnesium sulfate (B86663) and concentrated under reduced pressure to yield 2,2-difluoroethyl acetate. This method has a reported yield of 99.23% and a purity of 99.6%.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2,2-difluoroethyl acetate. The following table summarizes the key NMR data.

| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Multiplicity | Source |

| ¹H NMR | 5.94 | J = 3.9, 55.1 | tt | [10] |

| 4.27 | J = 4.0, 13.7 | dt | [10] | |

| 2.14 | - | s | [10] | |

| ¹⁹F NMR | -126.24 | J = 13.7, 55.1 | td | [10] |

Applications

2,2-Difluoroethyl acetate serves as a versatile compound with applications spanning several key areas of chemical science.

Pharmaceutical and Agrochemical Synthesis

The incorporation of fluorine atoms into drug molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity.[4] 2,2-Difluoroethyl acetate is a valuable building block for introducing the difluoroethyl moiety into active pharmaceutical ingredients (APIs).[6][11] Similarly, in the agrochemical industry, it is used as a precursor for the synthesis of novel pesticides and herbicides with improved efficacy.[11]

Materials Science

The unique properties of fluorinated compounds make them suitable for the development of advanced materials. 2,2-Difluoroethyl acetate is used in the production of fluorinated polymers, which are known for their high thermal stability and chemical resistance.[4] These polymers find applications in coatings, sealants, and other high-performance materials.[4]

Solvent Applications

Due to its polarity and ability to dissolve a range of organic compounds, 2,2-difluoroethyl acetate is also utilized as a specialty solvent in organic synthesis and formulations.[6]

Safety Information

2,2-Difluoroethyl acetate is a flammable liquid and vapor. It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2,2-Difluoroethyl acetate is a valuable and versatile fluorinated compound with a growing number of applications in both academic research and industrial processes. Its synthesis is achievable through several established methods, and its unique properties continue to make it an attractive building block for the development of new pharmaceuticals, agrochemicals, and advanced materials. As the field of organofluorine chemistry continues to expand, the importance of intermediates like 2,2-difluoroethyl acetate is likely to increase further.

References

- 1. 2,2-Difluoroethyl acetate (CAS 1550-44-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 5. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Ethyl difluoroacetate(454-31-9) 1H NMR spectrum [chemicalbook.com]

- 8. 2,2-Difluoroethylacetate | C4H6F2O2 | CID 137074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Theoretical Studies on 2,2-Difluoroethyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoroethyl acetate (B1210297) is a fluorinated organic compound with growing importance as a solvent and an intermediate in the synthesis of pharmaceuticals and advanced materials. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its conformation, stability, and reactivity. A thorough understanding of these properties at a molecular level is crucial for its application in drug design and materials science. This technical guide provides an in-depth overview of the theoretical approaches used to study 2,2-Difluoroethyl acetate, focusing on computational chemistry methods for conformational analysis and vibrational spectroscopy. Detailed methodologies for key theoretical experiments are presented, along with expected outcomes based on studies of analogous compounds.

Introduction

2,2-Difluoroethyl acetate (C4H6F2O2) is a colorless liquid that serves as a versatile building block in organic synthesis.[1] Its applications span various fields, including the development of pharmaceuticals, agrochemicals, and fluorinated polymers.[1] The presence of the two fluorine atoms on the ethyl group introduces unique electronic effects that influence the molecule's behavior. Theoretical and computational studies are indispensable for elucidating the conformational preferences, vibrational properties, and reactivity of such molecules, providing insights that are often difficult to obtain through experimental methods alone.

This guide outlines the standard theoretical protocols for investigating 2,2-Difluoroethyl acetate, primarily focusing on Density Functional Theory (DFT) and ab initio methods. These computational techniques allow for the exploration of the molecule's potential energy surface, the identification of stable conformers, and the prediction of its vibrational spectra.

Theoretical Methodology

Computational Details

The theoretical investigation of 2,2-Difluoroethyl acetate typically employs quantum chemical calculations. A common and effective approach involves the use of Density Functional Theory (DFT), particularly the B3LYP functional, in conjunction with a Pople-style basis set such as 6-31G(d,p). For more accurate energy calculations, especially for determining the relative energies of different conformers, higher-level basis sets like 6-311++G(d,p) are often utilized. These calculations can be performed using various quantum chemistry software packages, such as Gaussian, ORCA, or Spartan.

Conformational Analysis

The presence of single bonds in 2,2-Difluoroethyl acetate allows for the existence of multiple rotational isomers, or conformers. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.

Experimental Protocol: Conformational Search

A systematic conformational search is the first step in the theoretical analysis. The following protocol is typically employed:

-

Initial Structure Generation: A starting 3D structure of 2,2-Difluoroethyl acetate is built using a molecular modeling program.

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angles of the key single bonds (e.g., C-C and C-O bonds of the ethyl group). At each step of the rotation, the geometry is partially optimized.

-

Identification of Minima: The minima on the PES correspond to the stable conformers. The structures at these minima are then fully optimized.

-

Frequency Calculations: To confirm that the optimized structures are true minima on the PES, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.

The following diagram illustrates the workflow for a computational conformational analysis.

Caption: Workflow for Conformational Analysis.

Expected Conformational Preferences

Based on studies of similar molecules like 1,2-difluoroethane, it is expected that gauche and anti (or staggered) conformations will be the most stable.[2][3] The relative stability will be influenced by a combination of steric hindrance and hyperconjugative interactions. The "gauche effect," where the gauche conformer is unusually stable, may be observed due to hyperconjugation between the C-H bonding orbitals and the C-F antibonding orbitals.[2][3]

The following table summarizes the expected low-energy conformers and their qualitative relative energies.

| Conformer | Dihedral Angle (O-C-C-F) | Expected Relative Energy (kcal/mol) |

| Anti | ~180° | Higher |

| Gauche | ~60° | Lower |

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and determining molecular structure. Theoretical calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental spectra to confirm the presence of specific conformers and to aid in the assignment of spectral bands.

Experimental Protocol: Vibrational Frequency Calculation

The protocol for calculating the vibrational spectra of the identified stable conformers is as follows:

-

Optimized Geometry: Start with the fully optimized geometry of each stable conformer obtained from the conformational analysis.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory used for the geometry optimization (e.g., B3LYP/6-31G(d,p)). This calculation computes the second derivatives of the energy with respect to the nuclear coordinates.

-

Frequency Scaling: The calculated harmonic frequencies are often systematically higher than the experimental frequencies. Therefore, a scaling factor (e.g., ~0.96 for B3LYP) is typically applied to the calculated frequencies to improve the agreement with experimental data.

-

Spectral Simulation: The scaled frequencies and the calculated IR intensities (or Raman activities) are used to generate a simulated spectrum.

The following diagram illustrates the workflow for theoretical vibrational spectroscopy.

Caption: Workflow for Theoretical Vibrational Spectroscopy.

Expected Vibrational Frequencies

The vibrational spectrum of 2,2-Difluoroethyl acetate will be characterized by the vibrational modes of its functional groups. The table below presents the expected characteristic vibrational frequencies based on DFT calculations of similar acetate-containing molecules.

| Vibrational Mode | Expected Frequency Range (cm⁻¹, scaled) |

| C=O stretch | 1750 - 1780 |

| C-O stretch (ester) | 1200 - 1250 |

| C-F stretch | 1050 - 1150 |

| CH₃ rock | 950 - 1050 |

| O-C-C deformation | 800 - 900 |

| C-C stretch | 850 - 950 |

| C-H stretch (CH₃) | 2900 - 3000 |

| C-H stretch (CH₂) | 2950 - 3050 |

Signaling Pathways and Reaction Mechanisms

While 2,2-Difluoroethyl acetate is primarily used as a solvent and an intermediate, theoretical studies can also elucidate its role in reaction mechanisms. For instance, in drug metabolism, the C-F bond can influence the metabolic pathways. Theoretical modeling can be used to study the activation barriers for various metabolic reactions, such as hydroxylation or dehalogenation.

The following diagram illustrates a hypothetical logical relationship in a drug development context where the properties of 2,2-Difluoroethyl acetate as a building block are considered.

Caption: Logical Flow in Drug Development.

Conclusion

Theoretical and computational studies provide a powerful framework for understanding the molecular properties of 2,2-Difluoroethyl acetate. Through conformational analysis, the stable rotational isomers and their relative energies can be determined, offering insights into the molecule's preferred shapes. Theoretical vibrational spectroscopy allows for the prediction and interpretation of IR and Raman spectra, aiding in the structural characterization of the molecule. The methodologies outlined in this guide provide a robust approach for researchers and scientists to investigate the fundamental properties of 2,2-Difluoroethyl acetate and to leverage this understanding in the development of new drugs and materials.

References

2,2-Difluoroethyl Acetate: A Comprehensive Technical Guide to its Mechanism of Action as a Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethyl acetate (B1210297) is emerging as a versatile and valuable solvent in a range of scientific and industrial applications, from organic synthesis and polymer chemistry to pharmaceutical formulations. Its unique physicochemical properties, stemming from the presence of two fluorine atoms, distinguish it from its non-fluorinated analog, ethyl acetate, and other conventional solvents. This technical guide provides an in-depth exploration of the mechanism of action of 2,2-difluoroethyl acetate as a solvent, offering insights into its molecular interactions, solvency characteristics, and practical applications.

Core Physicochemical Properties

A fundamental understanding of a solvent's mechanism of action begins with its physical and chemical properties. These parameters govern its behavior and interactions with solutes at the molecular level.

| Property | Value | Reference |

| Molecular Formula | C₄H₆F₂O₂ | [1][2] |

| Molecular Weight | 124.09 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 105-106 °C | [3][4] |

| Melting Point | -81 °C | [1] |

| Density | 1.17 - 1.21 g/cm³ | [1][3] |